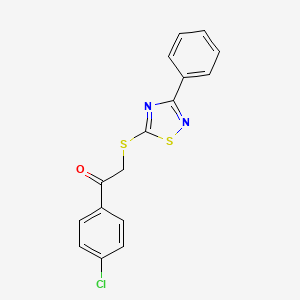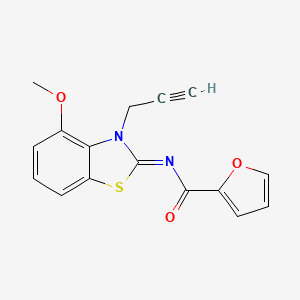![molecular formula C20H23N3O5 B2397975 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 1235279-89-6](/img/structure/B2397975.png)
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a ureido group, a phenyl group, and an acetamide group. The benzo[d][1,3]dioxol-5-yl group is a key structural motif in this compound .Applications De Recherche Scientifique
Synthesis and Structural Analysis
This compound has been instrumental in the synthesis of heterocyclic compounds and the study of their properties. Lazareva et al. (2017) demonstrated the interaction of related acetamide compounds with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles and their hydrolyzed products, silanols. This research provides insights into the structural flexibility and reactivity of acetamide derivatives in forming cyclic compounds with potential applications in material science and pharmaceuticals Lazareva et al., 2017.
Anticonvulsant Activities
Research into N-benzyl 2-acetamidoacetamides, which are structurally similar to the compound , has shown significant protection against seizures in animal models. The study highlights the importance of the 2-acetamido substituent for anticonvulsant activity, suggesting potential applications in the development of new treatments for epilepsy and related neurological disorders Choi et al., 1996.
Pharmaceutical Applications
The structural analogs of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide have been explored for their pharmacological properties. Bertrand et al. (1994) investigated ureido-acetamide members of a novel family of non-peptide cholecystokinin-B (CCKB) receptor antagonists, displaying nanomolar affinity for CCKB receptors. This research suggests the potential of related compounds in treating disorders associated with the CCKB receptor, such as anxiety and gastrointestinal diseases Bertrand et al., 1994.
Anti-inflammatory Properties
The research also extends to the investigation of anti-inflammatory properties. Matsui et al. (2007) identified phenylpropanoids and phytoquinoids from Illicium species that significantly inhibited histamine release and TNF-alpha levels in cell models. These findings highlight the potential anti-inflammatory applications of compounds structurally related to this compound, offering insights into the development of new anti-inflammatory drugs Matsui et al., 2007.
Mécanisme D'action
The mechanism of action of this compound is not specified in the available sources. It’s possible that the compound could have potential applications in various fields given the presence of the benzo[d][1,3]dioxol-5-yl group, which is found in compounds with pharmaceutical and biological applications .
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-20(2,11-24)23-18(25)9-13-3-5-14(6-4-13)21-19(26)22-15-7-8-16-17(10-15)28-12-27-16/h3-8,10,24H,9,11-12H2,1-2H3,(H,23,25)(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIWGZMPSUPTSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2397895.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2397896.png)
![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2397897.png)
![5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2397898.png)

![1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2397903.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2397904.png)
![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)
carboxamide](/img/structure/B2397910.png)

![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)